N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction

N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine (CAS 1219960-97-0) is a fully substituted 2-aminopyridine derivative with the molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol. The compound features a 5-bromo substituent, a 4-methyl group, and an N-benzyl-N-methyl tertiary amine motif on the pyridine ring, yielding zero hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 16.1 Ų.

Molecular Formula C14H15BrN2
Molecular Weight 291.19 g/mol
CAS No. 1219960-97-0
Cat. No. B1423998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromo-N,4-dimethylpyridin-2-amine
CAS1219960-97-0
Molecular FormulaC14H15BrN2
Molecular Weight291.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)N(C)CC2=CC=CC=C2
InChIInChI=1S/C14H15BrN2/c1-11-8-14(16-9-13(11)15)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
InChIKeyLRQGVSHJDDGSHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine (CAS 1219960-97-0): Structural and Physicochemical Baseline for Procurement Decisions


N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine (CAS 1219960-97-0) is a fully substituted 2-aminopyridine derivative with the molecular formula C14H15BrN2 and a molecular weight of 291.19 g/mol . The compound features a 5-bromo substituent, a 4-methyl group, and an N-benzyl-N-methyl tertiary amine motif on the pyridine ring, yielding zero hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 16.1 Ų . This structural architecture places it within the broader class of 2-aminopyridine-based kinase and bromodomain inhibitor scaffolds, where precise substitution patterns govern target engagement, selectivity, and drug-like properties [1].

Why N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine Cannot Be Substituted by In-Class Analogs Without Quantitative Risk


Within the 2-aminopyridine chemotype, seemingly minor structural modifications—such as altering the N-alkyl group from methyl to ethyl, moving the methyl substituent from the 4-position to the 3-position, omitting the N-benzyl group entirely, or relocating the bromine atom—produce quantifiable shifts in hydrogen bond donor count, TPSA, lipophilicity (logP), and rotatable bond count [1][2]. These property differences directly impact membrane permeability, solubility, metabolic stability, and target binding conformation, meaning that generic substitution without empirical bridging data introduces material risk of altered pharmacological profile or synthetic incompatibility. The evidence items below establish exactly where N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine diverges from its closest structural neighbors on measurable parameters.

Quantitative Differentiation Evidence for N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine (CAS 1219960-97-0) Against Closest Analogs


Elimination of Hydrogen Bond Donor Capacity Relative to Non-Benzyl Analog 5-Bromo-N,4-dimethylpyridin-2-amine

N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine (target) has zero hydrogen bond donors (HBD = 0) due to complete N-substitution with benzyl and methyl groups, whereas the closest non-benzyl analog 5-bromo-N,4-dimethylpyridin-2-amine (CAS 155789-99-4, comparator) retains one hydrogen bond donor (HBD = 1) from its secondary amine [1]. This difference is structurally deterministic: the N-benzyl substitution eliminates the NH proton present in the comparator [1]. Reduced HBD count is associated with improved passive membrane permeability and is a key parameter in Lipinski's Rule of Five for oral drug-likeness [2].

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction

Topological Polar Surface Area Reduction Compared to Non-Benzyl Analog 5-Bromo-N,4-dimethylpyridin-2-amine

The target compound N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine has a TPSA of 16.1 Ų, which is 35.3% lower than the TPSA of 24.9 Ų measured for the non-benzyl analog 5-bromo-N,4-dimethylpyridin-2-amine (CAS 155789-99-4) [1]. The lower TPSA of the target arises from complete N-substitution, which eliminates the polar NH surface contribution present in the comparator. TPSA values below 60–70 Ų are generally predictive of good oral absorption, and values below ~20 Ų are particularly favorable for blood-brain barrier penetration [2]. The 8.8 Ų reduction represents a meaningful shift in predicted passive membrane transit properties.

TPSA Membrane permeability Blood-brain barrier penetration Drug-likeness

Optimized Lipophilicity Window Versus N-Ethyl Analog N-Benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine

The XLogP3-AA value for the N-ethyl analog N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine (CAS 1220019-93-1) is 4.2, which is approximately 0.5 log units higher than the vendor-reported logP of 3.48–4.0 range estimated for the N-methyl target compound [1]. While an experimentally determined logP for the target compound is not publicly available, the structural difference—replacement of N-methyl with N-ethyl—adds one methylene unit (+14 Da molecular weight) and increases the calculated logP by approximately 0.5 units [1]. The 4.2 logP of the N-ethyl analog approaches the upper boundary of Lipinski's Rule of Five (logP ≤ 5) and may present increased risk of poor aqueous solubility, rapid metabolic clearance, and hERG channel blockade compared to the more moderately lipophilic N-methyl target [2].

Lipophilicity logP Metabolic stability Solubility

Divergent TPSA and LogP Profile Versus 4-Bromo Regioisomer N-Benzyl-4-bromo-N-methylpyridin-2-amine

Changing the bromine position from C5 (target compound) to C4 (comparator N-benzyl-4-bromo-N-methylpyridin-2-amine, CAS 1289132-66-6) yields nearly identical TPSA values (16.1 Ų vs. 16.13 Ų respectively, a difference of only 0.03 Ų) but a measurable logP difference . The 4-bromo isomer has a reported logP of 3.48, approximately 0.5–0.7 log units lower than the target compound's estimated logP of ~4.0 . Furthermore, the 4-bromo isomer lacks the 4-methyl group present on the target compound, reducing its molecular weight by ~14 Da and altering steric and electronic properties around the pyridine ring. This logP difference is sufficient to affect both solubility and protein binding characteristics in biological assays [1].

Regioisomer differentiation TPSA logP Bromine positional effects

Superior TPSA Profile for Predicted Membrane Permeability Versus 3-Methyl Regioisomer

The 3-methyl regioisomer N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine (CAS 446299-77-0) has a calculated polar surface area (PSA) of 29.54 Ų—approximately 83% higher than the 16.1 Ų TPSA of the target 4-methyl compound . This substantial difference arises from the altered electronic distribution and conformational preferences when the methyl group is positioned at C3 rather than C4. A TPSA of 29.54 Ų remains within the acceptable range for oral absorption (<140 Ų) but is less favorable for CNS penetration compared to the target's TPSA of 16.1 Ų, which falls in the optimal range for blood-brain barrier transit [1]. The 3-methyl isomer also has a slightly higher logP (3.71 vs. estimated ~4.0), producing a different overall property balance .

Regioisomer comparison TPSA CNS drug design Permeability prediction

Conformational Flexibility Measured by Rotatable Bond Count Relative to Non-Benzyl Analogs

N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine contains three rotatable bonds, compared to only one rotatable bond in the non-benzyl analog 5-bromo-N,4-dimethylpyridin-2-amine (CAS 155789-99-4) [1]. The two additional rotatable bonds in the target compound result from the N-benzyl substitution, which introduces a benzylic CH2–N bond and an N–CH2(phenyl) bond. Increased rotatable bond count is associated with greater conformational entropy, which can be advantageous for induced-fit binding to flexible protein pockets but may incur an entropic penalty upon binding [2]. The target compound's three rotatable bonds remain well below the typical drug-likeness threshold of ≤10, maintaining favorable predicted oral bioavailability while offering greater conformational adaptability than the rigid non-benzyl analog [2].

Rotatable bonds Conformational flexibility Entropic binding penalty Drug-likeness

Recommended Research and Procurement Application Scenarios for N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine (CAS 1219960-97-0)


Kinase Inhibitor Fragment and Lead Optimization Libraries Requiring Zero HBD and Low TPSA

The combination of zero hydrogen bond donors (HBD = 0) and a TPSA of 16.1 Ų makes this compound an ideal building block or scaffold for kinase inhibitor programs where passive cellular permeability and freedom from P-glycoprotein efflux are critical design parameters [1]. In contrast to its non-benzyl analog (HBD = 1, TPSA = 24.9 Ų), this compound is pre-optimized for intracellular target engagement. Procurement for focused kinase inhibitor libraries targeting type II or allosteric binding pockets should prioritize this compound due to its favorable physicochemical profile and the privileged status of 2-aminopyridine benzylic amines in kinase drug discovery [2].

CNS-Penetrant Candidate Screening Collections

With a TPSA of 16.1 Ų—substantially lower than the 29.54 Ų of the 3-methyl regioisomer and the 24.9 Ų of the non-benzyl analog—this compound falls within the optimal TPSA range (<20 Ų) associated with successful CNS drug candidates [1][2]. Its zero HBD count further enhances predicted blood-brain barrier penetration. Procurement for CNS-focused screening decks should select the 4-methyl-5-bromo regioisomer over the 3-methyl variant (TPSA = 29.54 Ų) to maximize the probability of achieving brain exposure [1].

Bromodomain Inhibitor Scaffold Development

2-Aminopyridine derivatives bearing N-benzyl substitution have been disclosed in patents as bromodomain inhibitors, particularly targeting BRD4 BD2 selectivity [1]. The 5-bromo substituent provides a synthetic handle for further diversification via Suzuki–Miyaura or Buchwald–Hartwig cross-coupling, while the N-benzyl-N-methyl tertiary amine eliminates the hydrogen bond donor that could otherwise form undesired polar interactions within the acetyl-lysine binding pocket. The compound's three rotatable bonds allow the benzyl group to sample multiple conformations for optimal KAc pocket engagement [2].

Synthetic Methodology Development Using Pyridyl Benzylic Amine Motifs

Recent literature has established 2- and 4-pyridyl benzylic amines with fully substituted α-carbons as privileged motifs in drug discovery, with novel one-step synthetic methods reported from heteroaryl halides and sulfinyl imines [1]. This compound, bearing a fully substituted α-carbon (N-benzyl-N-methyl), serves as a reference standard for developing and validating new synthetic methodologies targeting this chemotype. Its well-defined computed properties (TPSA = 16.1 Ų, HBD = 0, rotatable bonds = 3) facilitate reproducibility in reaction optimization studies [2].

Quote Request

Request a Quote for N-benzyl-5-bromo-N,4-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.